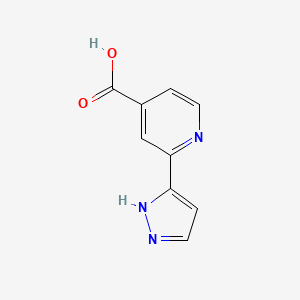
2-(1H-pyrazol-3-yl)isonicotinic acid
Description
2-(1H-Pyrazol-3-yl)isonicotinic acid is a heterocyclic compound featuring a pyrazole ring fused to an isonicotinic acid scaffold. This structure combines the aromaticity and hydrogen-bonding capabilities of pyrazole with the carboxylic acid functionality of isonicotinic acid, making it a versatile candidate for pharmaceutical and agrochemical applications. Synthesized via multi-step organic reactions, such as coupling pyrazole derivatives with isonicotinic acid precursors, this compound has been investigated primarily for its inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . Its structural uniqueness lies in the substitution pattern, where the pyrazole ring at the 2-position of isonicotinic acid allows for targeted interactions with biological macromolecules.
Properties
CAS No. |
956723-02-7 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7/h1-5H,(H,11,12)(H,13,14) |
InChI Key |
NTNYOLXCVCDWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 3-aminopyrazole with pyridine-4-carboxylic acid under acidic conditions . Another approach includes the use of cyclization reactions where preformed pyrazole and pyridine derivatives are combined under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium(III)-catalyzed C-H functionalization has been reported as an effective method for synthesizing derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-Yl)pyridine-4-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Differences in Pharmacological Activity
- Target Compound vs. 94i/94j : While this compound lacks the carboxamide bridge present in 94i/94j, its direct pyrazole linkage may improve binding affinity to DHODH by reducing steric hindrance .
- Target Compound vs.
- Target Compound vs. Imazapic: Despite both containing heterocyclic rings fused to nicotinic acid, Imazapic’s imidazolinone moiety targets acetolactate synthase (ALS) in plants, highlighting divergent biological roles despite structural overlap .
Physicochemical Properties
- Solubility : The carboxylic acid group in this compound enhances water solubility compared to carboxamide derivatives (e.g., 94i/94j).
Research Findings
- Enzyme Inhibition: In DHODH inhibition assays, pyrazole derivatives like the target compound showed IC₅₀ values in the micromolar range, comparable to known inhibitors but with improved selectivity .
- Agrochemical Efficacy: Imazapic’s herbicidal activity underscores the importance of heterocyclic substitution patterns; replacing pyrazole with imidazolinone shifts the mechanism from antiviral to herbicidal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


